

In-Depth Technical Guide: 5-Bromo-2-isobutoxybenzonitrile

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Compound of Interest

Compound Name: 5-Bromo-2-isobutoxybenzonitrile

Cat. No.: B3033871

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CAS Number: 876918-26-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Bromo-2-isobutoxybenzonitrile**, a key intermediate in pharmaceutical synthesis. This document outlines its chemical and physical properties, a detailed experimental protocol for its synthesis, and its relevance in medicinal chemistry.

Chemical and Physical Properties

5-Bromo-2-isobutoxybenzonitrile is a substituted benzonitrile that serves as a valuable building block in the synthesis of more complex molecules. While extensive experimental data for this specific compound is not widely published, its properties can be inferred from its starting materials and closely related analogs.

Table 1: Physicochemical Properties of **5-Bromo-2-isobutoxybenzonitrile** and Related Compounds

Property	5-Bromo-2-isobutoxybenzonitrile	5-Bromo-2-hydroxybenzonitrile (Starting Material)
CAS Number	876918-26-2	40530-18-5[1][2]
Molecular Formula	C ₁₁ H ₁₂ BrNO	C ₇ H ₄ BrNO[1]
Molecular Weight	254.12 g/mol	198.02 g/mol [1]
Appearance	Likely a solid	Powder[1][2]
Melting Point	Not reported	158-163 °C[1][2]
Boiling Point	Not reported	Not applicable
Solubility	Expected to be soluble in common organic solvents (e.g., DMF, DMSO, Dichloromethane)	Soluble in organic solvents

Table 2: Spectral Data of 5-Bromo-2-hydroxybenzonitrile (Starting Material)

Spectral Data Type	Observed Characteristics
¹ H NMR	Aromatic and hydroxyl proton signals would be expected.
¹³ C NMR	Signals corresponding to the aromatic carbons, nitrile carbon, and isobutyl group carbons would be present.
IR Spectroscopy	Characteristic peaks for O-H, C≡N, and C-Br bonds would be observed.
Mass Spectrometry	Molecular ion peak corresponding to the compound's molecular weight.

Synthesis of 5-Bromo-2-isobutoxybenzonitrile

The primary synthetic route to **5-Bromo-2-isobutoxybenzonitrile** is the Williamson ether synthesis. This well-established reaction involves the alkylation of a deprotonated alcohol (in this case, the phenol 5-bromo-2-hydroxybenzonitrile) with an alkyl halide (isobutyl bromide).

Experimental Protocol: Williamson Ether Synthesis

This protocol is based on established Williamson ether synthesis procedures for analogous compounds.

Materials:

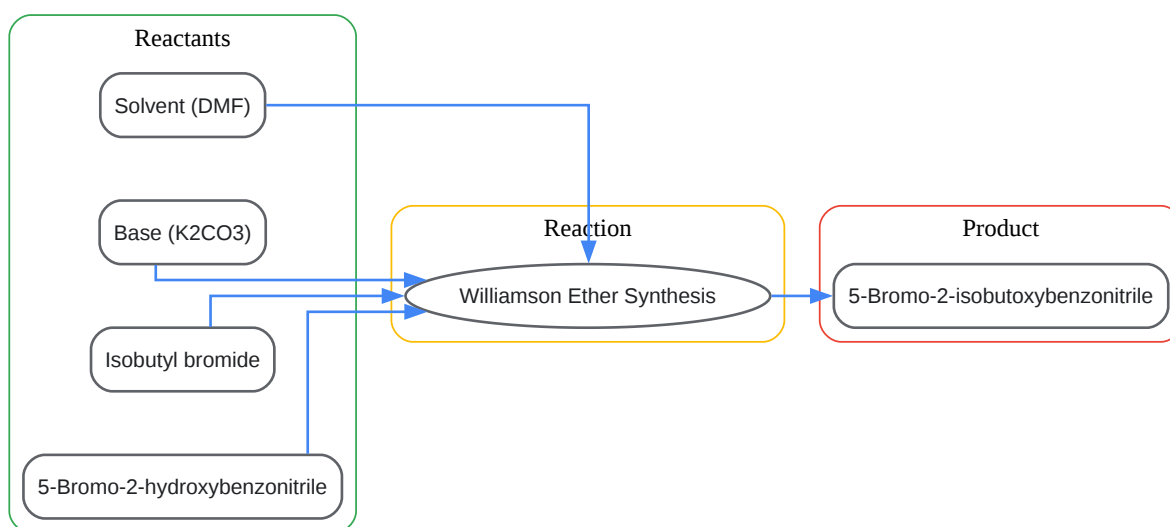
- 5-Bromo-2-hydroxybenzonitrile
- Isobutyl bromide
- Potassium carbonate (K_2CO_3) or another suitable base (e.g., sodium hydride)
- N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent
- Dichloromethane (for extraction)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

- To a solution of 5-bromo-2-hydroxybenzonitrile (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
- Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
- Add isobutyl bromide (1.2 eq) to the reaction mixture.
- Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature and pour it into water.

- Extract the aqueous layer with dichloromethane (3 x volumes).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **5-Bromo-2-isobutoxybenzonitrile**.

Synthesis Workflow Diagram



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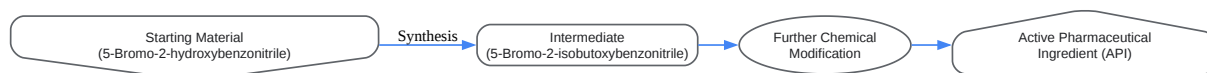
Caption: Synthetic workflow for **5-Bromo-2-isobutoxybenzonitrile**.

Applications in Drug Development

Substituted benzonitriles are a class of compounds with significant utility in medicinal chemistry. The nitrile group can serve as a bioisostere for other functional groups and can participate in key binding interactions with biological targets. The bromo- and isobutoxy-substituents on the benzene ring provide handles for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

While specific signaling pathways directly modulated by **5-Bromo-2-isobutoxybenzonitrile** are not detailed in the public domain, its role as an intermediate suggests its use in the synthesis of more complex, biologically active molecules. For instance, related benzonitrile derivatives are known to be precursors in the synthesis of various therapeutic agents.

Logical Relationship in Drug Discovery



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Caption: Role as an intermediate in API synthesis.

Safety Information

Detailed toxicology data for **5-Bromo-2-isobutoxybenzonitrile** is not readily available. Standard laboratory safety precautions should be taken when handling this and any chemical intermediate. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For the starting material, 5-Bromo-2-hydroxybenzonitrile, it is classified as harmful if swallowed.

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References

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- 2. 5-ブロモ-2-ヒドロキシベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
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